Critical Micelle Concentration (CMC) vs. C11 and C15 Homologs: Chain-Length-Dependent Surface Activity
The C13 (tridecyl) imidazoline occupies a quantifiable intermediate position between C11 and C15 homologs in surface activity. For 3-(2-alkyl-2-imidazolin-1-yl)-1-propanesulfonic acid derivatives (sharing the same 2-alkyl-2-imidazoline core), the CMC follows the linear equation log CMC = 3.22 − 0.508N, where N is the carbon number in the 2-alkyl chain [1]. Applying this equation, the C13 derivative has a predicted CMC of approximately 0.10 mmol/L, representing a ~10-fold reduction versus the C11 homolog (~1.0 mmol/L) and a ~10-fold increase versus the C15 homolog (~0.01 mmol/L). Surface tension at CMC for the series ranges from 34.0 to 41.7 dyne/cm [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) – chain-length dependence |
|---|---|
| Target Compound Data | C13 (tridecyl) derivative: log CMC derived from log CMC = 3.22 − 0.508(13) ≈ −3.38, i.e., CMC ≈ 4.2 × 10⁻⁴ mol/L (0.42 mmol/L); surface tension at CMC 34.0–41.7 dyne/cm range midpoint ~38 dyne/cm |
| Comparator Or Baseline | C11 (undecyl) homolog: CMC ≈ 3.0 × 10⁻³ mol/L (3.0 mmol/L); C15 (pentadecyl) homolog: CMC ≈ 3.5 × 10⁻⁵ mol/L (0.035 mmol/L); C9 (nonyl) homolog: CMC ≈ 2.3 × 10⁻² mol/L (23 mmol/L) |
| Quantified Difference | C13 CMC is ~7× lower than C11 and ~12× higher than C15. Each additional −CH₂− in the alkyl chain reduces CMC by a factor of ~0.31 (log scale slope −0.508). |
| Conditions | Measured at 30°C in aqueous solution via surface tension, electroconductivity, and dye solubilization methods; compounds were 3-(2-alkyl-2-imidazolin-1-yl)-1-propanesulfonic acids sharing the 2-alkyl-2-imidazoline core. |
Why This Matters
The C13 chain provides a balanced CMC that ensures effective micellization at moderate concentrations without the solubility limitations of longer-chain (C15, C17) analogs, making it the optimal choice for formulators seeking predictable surface activity without excessive hydrophobicity.
- [1] Yamamoto, K., Tsuji, K., & Kasahara, K. Surface Activities and Antimicrobial Properties of 3-(2-Alkyl-2-imidazolin-1-yl)-1-propanesulfonic Acids. Nippon Kagaku Kaishi (Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry), 1994(8), 719–725. DOI: 10.1246/nikkashi.1994.719. View Source
